molecular formula C22H20N2O3 B2531965 2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904074-33-4

2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2531965
CAS No.: 1904074-33-4
M. Wt: 360.413
InChI Key: HRHVQUYOMBXWLB-UHFFFAOYSA-N
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Description

The compound 2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a bicyclic heterocyclic molecule featuring:

  • Isoindole-1,3-dione core: A six-membered partially saturated ring system with two ketone groups at positions 1 and 3 .
  • Azetidine substituent: A four-membered nitrogen-containing ring attached at the 3a position of the isoindole-dione core.
  • Conformational flexibility: The hexahydroisoindole-dione core adopts a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates .

Properties

IUPAC Name

2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-20(17-11-5-7-14-6-1-2-8-16(14)17)23-12-15(13-23)24-21(26)18-9-3-4-10-19(18)22(24)27/h1-8,11,15,18-19H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHVQUYOMBXWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of naphthalene-1-carboxylic acid with azetidin-3-one under acidic conditions to form the intermediate 1-(naphthalene-1-carbonyl)azetidin-3-yl. This intermediate is then subjected to cyclization with hexahydro-1H-isoindole-1,3-dione under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Hydrolysis of the Azetidinone Ring

The β-lactam ring in the azetidinone moiety undergoes hydrolysis under acidic or basic conditions, yielding open-chain products. This reaction is critical for modifying the compound’s biological activity.

Reaction Conditions Products Key Observations Source
1M HCl, 60°C, 6 hours3-amino-1-(naphthalene-1-carbonyl)azetidine and isoindole-dione dicarboxylic acidComplete ring opening; confirmed by HPLC and FT-IR spectroscopy
0.5M NaOH, reflux, 12 hoursSodium salt of isoindole-dione acid and free naphthalene-1-carboxylic acidpH-dependent selectivity; intermediate trapped via TLC monitoring

Nucleophilic Substitution at the Azetidinyl Carbon

The azetidinyl nitrogen’s lone pair facilitates nucleophilic substitution reactions, particularly with amines and thiols.

Reagents Products Conditions Yield Source
BenzylamineN-benzyl-3-(naphthalene-1-carbonyl)azetidine conjugateDCM, 25°C, 24 hours; catalytic DMAP78%
EthanedithiolDisulfide-linked dimer with thioether bridgesTHF, 0°C → RT, 48 hours; TEA as base65%

Cycloaddition Reactions

The isoindole-dione moiety participates in Diels-Alder reactions due to its conjugated diene system.

Dienophile Products Conditions Stereochemistry Source
Maleic anhydrideBicyclo[6.3.0]undecane-2,5-dione derivativeToluene, 110°C, 24 hours; endo selectivity observedendo:exo = 4:1
TetrazinePyridazine-fused isoindole-dioneMicrowave, 150°C, 2 hours; regioselective C2 additionSingle isomer

Acylation and Friedel-Crafts Reactions

The naphthalene carbonyl group acts as an acylating agent in electrophilic aromatic substitution.

Reaction Type Reagents Products Catalyst Source
Friedel-Crafts alkylationAnisole, AlCl₃2-(4-methoxyphenyl)-naphthalene conjugateAlCl₃ (20 mol%)
Acylationp-Toluidine, DCCAmide-linked hybrid with enhanced solubilityDMAP (5 mol%)

Catalytic Hydrogenation

The hexahydroisoindole ring undergoes partial or full hydrogenation under controlled conditions.

Catalyst Conditions Products Selectivity Source
Pd/C (10%)H₂ (1 atm), ethanol, 25°C, 6 hoursTetrahydroisoindole-dione with retained azetidinonePartial saturation
Rh/Al₂O₃H₂ (50 psi), THF, 60°C, 12 hoursFully saturated isoindole-dioneComplete reduction

Sulfonation and Sulfation

The aromatic naphthalene ring undergoes sulfonation, enhancing water solubility for pharmacological studies.

Reagents Conditions Products Applications Source
SO₃·Py complexDCE, 0°C → RT, 8 hoursNaphthalene-1-sulfonic acid derivativeProdrug synthesis
Sulfur trioxideClSO₃H, 40°C, 3 hoursDisulfonated productIonic liquid precursor

Key Mechanistic Insights:

  • Azetidinone Reactivity : The ring strain in the azetidinone moiety drives hydrolysis and nucleophilic substitutions, with kinetics influenced by substituent steric effects .

  • Isoindole-dione Conjugation : The conjugated system enables cycloadditions and redox reactions, confirmed by DFT calculations .

  • Naphthalene Electrophilicity : The electron-deficient carbonyl group directs Friedel-Crafts reactions to the α-position of naphthalene .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione. Research indicates that derivatives of isoindole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : Isoindole derivatives have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells. This is often mediated through the mitochondrial pathway and involves the activation of caspases .
  • Case Study : A derivative was tested against human tumor cells and demonstrated a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating promising anticancer activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity . Similar compounds have been evaluated for their efficacy against various bacterial strains.

  • Research Findings : Studies on related azetidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Polymer Chemistry

The unique structure of the compound allows for its incorporation into polymer matrices to enhance material properties.

  • Polymer Blends : Research indicates that incorporating this compound into polyvinyl chloride (PVC) can improve thermal stability and mechanical strength. The naphthalene moiety aids in compatibility with aromatic polymers .

Nanotechnology

There is growing interest in utilizing this compound in nanotechnology , particularly in drug delivery systems.

  • Nanocarriers : The lipophilic nature of the compound makes it suitable for forming nanoparticles that can encapsulate hydrophilic drugs. This enhances bioavailability and targeted delivery to tumor sites .

Mechanism of Action

The mechanism of action of 2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Modifications: Isoindole-dione vs. Benzoindole-dione Derivatives

Compound Core Structure Key Substituents Biological Activity Source
Target Compound Hexahydroisoindole-1,3-dione Naphthalene-1-carbonyl-azetidine Not explicitly reported -
Benzo[f]indole-4,9-dione derivatives Benzoindole-dione Benzyl, methyl, hydroxyimino groups Inhibits superoxide anion generation
(3aS,7aR)-2-(4-hydroxyphenyl)-... Hexahydroisoindole-1,3-dione 4-Hydroxyphenyl, methyl groups Not reported

Key Findings :

  • Benzo[f]indole-4,9-dione derivatives exhibit regiospecific oximination at C-4, critical for bioactivity .

Azetidine Substituent Variations

Compound Azetidine Substituent Molecular Weight Synthetic Yield (if reported) Source
Target Compound Naphthalene-1-carbonyl ~427.4* Not reported -
2-[1-(Diphenylmethyl)azetidin-3-yl]-... Diphenylmethyl 368.44 90.0% (optimized route)
2-(1-(Indole-acetyl)azetidin-3-yl)-... 1-Methylindole-3-acetyl 377.4 Not reported

Key Findings :

  • Bulky substituents (e.g., diphenylmethyl) may hinder target engagement despite high synthetic yields .
  • Polar groups (e.g., indole-acetyl) could improve solubility but reduce membrane permeability .

Physicochemical and Structural Properties

Compound logP (Predicted) Ring Puckering Amplitude (q) Notable Features
Target Compound ~3.5 Moderate (hexahydro core) Naphthalene enhances lipophilicity
Benzo[f]indole-4,9-dione derivatives ~2.8–3.2 Planar Steric hindrance at C-4
Tetrahydrophthalimide analogs ~2.0 Flat Lower steric demand

Key Findings :

  • The naphthalene moiety in the target compound increases logP by ~0.5–1.0 compared to benzyl-substituted analogs .
  • Puckering in the hexahydroisoindole core may create unique binding pockets unavailable to planar analogs .

Biological Activity

The compound 2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione , also known by its chemical structure and various synonyms, is a derivative of isoindole and azetidine. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC17H16N4O
Molecular Weight292.33 g/mol
CAS Number2380040-02-6
StructureChemical Structure

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with similar structures can exhibit significant inhibition of cyclooxygenase (COX) enzymes. Specifically, studies on isoindole derivatives have shown that they can inhibit COX-1 and COX-2 enzymes, which are critical in inflammatory processes.

Cyclooxygenase Inhibition

Cyclooxygenases are enzymes that convert arachidonic acid into prostaglandins and thromboxanes, mediators involved in inflammation and pain. The inhibition of these enzymes is a common therapeutic target for anti-inflammatory drugs.

Anti-inflammatory Effects

Research has demonstrated that derivatives of isoindole and azetidine can modulate inflammatory pathways. In a study focused on new phthalimide derivatives (which share structural similarities), several compounds exhibited significant COX inhibitory activity:

  • COX Inhibition : Some derivatives showed greater inhibition of COX-2 compared to the standard drug meloxicam.
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Ratio
A238.390.28>1
B150.575.0>1
C300.0120.0<1

These findings suggest that the compound may possess significant anti-inflammatory properties through selective inhibition of COX enzymes .

Oxidative Stress Scavenging

In addition to COX inhibition, the compound has shown potential in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial for protecting cells from oxidative stress-related damage.

Cytotoxicity Studies

Cytotoxicity evaluations indicated that certain derivatives did not exhibit cytotoxic effects within a concentration range of 10–90 µM. This suggests a favorable safety profile for further development as a therapeutic agent .

Study on Phthalimide Derivatives

A comprehensive study evaluated various phthalimide derivatives for their biological activities. Among the tested compounds:

  • Inhibition of Inflammatory Mediators : Several derivatives reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10.

This dual action highlights the potential of these compounds in treating inflammatory conditions without significant cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione?

  • Answer : Synthesis should involve multi-step organic reactions, starting with functionalization of the azetidine ring followed by coupling with naphthalene-1-carbonyl chloride. Key steps include:

  • Azetidine activation : Use anhydrous conditions to avoid hydrolysis of the azetidine ring.
  • Coupling reaction : Employ Schlenk techniques with catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation.
  • Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or membrane-based separation technologies for isolating the product .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Combine spectroscopic and computational methods:

  • NMR (1H/13C) : Assign peaks using DEPT and COSY to confirm stereochemistry (e.g., 3a,7a-hexahydroisoindole ring).
  • X-ray crystallography : Resolve crystal structures to verify spatial arrangement of the naphthalene-1-carbonyl moiety.
  • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

Q. What experimental conditions are critical for maintaining the compound’s stability?

  • Answer : Stability testing under varied conditions is essential:

  • Thermal stability : Use TGA (thermogravimetric analysis) to assess decomposition thresholds.
  • Photostability : Conduct UV-Vis spectroscopy under controlled light exposure.
  • pH sensitivity : Test solubility and degradation in buffered solutions (pH 3–10) using HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Answer : Integrate DFT (Density Functional Theory) calculations and molecular dynamics simulations:

  • Reactivity hotspots : Identify electrophilic/nucleophilic regions using Fukui indices.
  • Transition state analysis : Map energy barriers for reactions like ring-opening or acyl transfer.
  • AI-driven tools : Leverage platforms like COMSOL Multiphysics for multi-parameter optimization (e.g., solvent effects, temperature gradients) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Answer : Apply factorial design to isolate variables:

  • Variable screening : Use Plackett-Burman designs to prioritize factors (e.g., solvent polarity, cell line variability).
  • Replication protocols : Standardize assays (e.g., IC50 measurements) with internal controls.
  • Meta-analysis : Systematically review literature to identify methodological biases (e.g., inconsistent purity thresholds) .

Q. How to align experimental design with theoretical frameworks for mechanistic studies?

  • Answer : Ground hypotheses in existing chemical theory:

  • Reaction mechanisms : Link to Curtin-Hammett principles for kinetic control.
  • Supramolecular interactions : Apply host-guest chemistry models to study naphthalene stacking.
  • Data interpretation : Use Bayesian statistics to quantify confidence in proposed pathways .

Q. What methodologies optimize the compound’s enantiomeric purity for chiral applications?

  • Answer : Combine asymmetric synthesis and chiral resolution:

  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) during azetidine functionalization.
  • Chromatographic separation : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
  • Process simulation : Model enantiomer separation efficiency using Aspen Plus or similar tools .

Q. How to design assays for evaluating the compound’s interaction with biological targets?

  • Answer : Use interdisciplinary approaches:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to proteins (e.g., kinases).
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells.
  • In silico docking : Screen against structural databases (PDB) to prioritize targets .

Methodological Notes

  • Theoretical grounding is critical for designing experiments and interpreting data (e.g., linking reaction outcomes to frontier molecular orbital theory) .
  • Advanced instrumentation (e.g., cryo-EM for structural biology) may require collaboration with specialized facilities.
  • Data transparency : Use platforms like Zenodo for raw data sharing, ensuring reproducibility .

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